Allosteric JAK2 Binding Affinity (Kd) vs. ATP-Competitive JAK2 Inhibitors
G5-7 (tert-butyl ester analog) binds to the JAK2 JH2 pseudokinase domain with a Kd of 96 nM for wild-type and 106 nM for the V617F mutant, as measured by competitive fluorescence polarization assay [1]. This binding occurs at the FERM domain, not the ATP-binding catalytic site, distinguishing it from ATP-competitive JAK2 inhibitors such as ruxolitinib (JAK2 IC50 = 2.8 nM, ATP-competitive) and lestaurtinib (JAK2 IC50 ≈ 1 nM, ATP-competitive) [1][2]. Importantly, G5-7 does not inhibit the kinase domains of any tested kinases at concentrations up to 10 μM, confirming its allosteric rather than catalytic-site mechanism [2].
| Evidence Dimension | JAK2 binding mode and affinity (Kd/IC50) |
|---|---|
| Target Compound Data | Kd = 96 nM (wild-type JAK2 JH2); Kd = 106 nM (V617F mutant); no kinase domain inhibition up to 10 μM |
| Comparator Or Baseline | Ruxolitinib: JAK2 IC50 = 2.8 nM (ATP-competitive); Lestaurtinib: JAK2 IC50 ≈ 1 nM (ATP-competitive) |
| Quantified Difference | G5-7 binds pseudokinase domain (allosteric) with nanomolar affinity vs. comparators bind catalytic ATP pocket; G5-7 shows >10-fold selectivity window against kinase domain inhibition |
| Conditions | Binding: fluorescence polarization assay using Sf9-expressed JAK2 JH2 pseudokinase domain; Kinase panel: in vitro kinase assay at ≤10 μM compound concentration |
Why This Matters
Allosteric JAK2 inhibition via pseudokinase domain binding may overcome resistance mechanisms that limit ATP-competitive JAK2 inhibitors and provides a chemically distinct tool for probing JAK2 scaffolding functions.
- [1] BindingDB entry BDBM50596971 / CHEMBL5207367. Binding affinity of G5-7 to wild-type JAK2 JH2 pseudokinase domain (Kd = 96 nM) and V617F mutant (Kd = 106 nM). Data deposited 2023-06-22. View Source
- [2] He K, et al. Blockade of glioma proliferation through allosteric inhibition of JAK2. Sci Signal. 2013;6(283):ra55. Fig. S5D: G5-7 does not inhibit kinase domains up to 10 μM. View Source
